5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
5-(2-Chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused heterocyclic core. The compound features a 2-chloro-4-fluorobenzyl group at position 5, a methyl group at position 8, and a 2-phenylpropyl chain at position 2. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O/c1-17-8-11-24-22(12-17)25-26(32(24)15-20-9-10-21(29)13-23(20)28)27(33)31(16-30-25)14-18(2)19-6-4-3-5-7-19/h3-13,16,18H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUFJWJKGOXUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4)CC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-chloro-4-fluorobenzyl group: This step may involve a nucleophilic substitution reaction.
Addition of the 2-phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or phenylpropyl groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidoindole core.
Substitution: The chloro and fluoro groups on the benzyl ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industrial applications, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrimido[5,4-b]indol-4-one derivatives, focusing on substituents, physicochemical properties, and biological activities.
Key Observations:
Substituent Effects on Activity: The 2-chloro-4-fluorobenzyl group in the target compound may enhance lipophilicity and target binding compared to the 4-fluorobenzyl group in Compound 3 . Chlorine’s electron-withdrawing nature could modulate electronic interactions in enzyme binding pockets. 8-Methyl substitution (target compound) vs. The 2-phenylpropyl chain at position 3 introduces a bulky hydrophobic moiety, which may influence membrane permeability and off-target interactions compared to smaller substituents like 2-methoxybenzyl (Compound 3) .
Physicochemical Properties :
- The 3-[(4-fluorophenyl)methyl]-8-methoxy analog () exhibits low aqueous solubility (2.5 µg/mL), suggesting that similar substituents in the target compound (e.g., 8-methyl) might also limit solubility .
Crystallographic Insights: Compound 3’s monoclinic crystal structure (P21/n space group) reveals intermolecular interactions stabilized by C–H···O and π–π stacking, which could guide the design of analogs with improved crystallinity .
The target compound’s 2-chloro-4-fluorobenzyl group could further optimize binding to viral polymerases or proteases .
Biological Activity
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₉H₁₈ClF N₃O
- Molecular Weight : 353.82 g/mol
This structure includes a pyrimidoindole core, which is known for its diverse biological activities, including anti-cancer properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays using various cancer cell lines have shown that it can inhibit cell proliferation effectively. For example, in the SJSA-1 osteosarcoma cell line, the compound displayed an IC₅₀ value of approximately 0.22 μM, indicating potent antiproliferative effects .
The primary mechanism by which this compound exerts its antitumor effects appears to involve the modulation of key regulatory proteins involved in apoptosis and cell cycle control:
- MDM2 Inhibition : The compound acts as an inhibitor of MDM2, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, the compound promotes p53 activation, leading to increased expression of p21 and subsequent cell cycle arrest .
- Apoptosis Induction : Studies have shown that treatment with this compound leads to the cleavage of PARP and caspase-3, markers indicative of apoptosis .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and therapeutic potential of this compound. Preliminary data suggest that it has favorable oral bioavailability and a reasonable half-life in systemic circulation, making it a candidate for further development in oral formulations .
Study 1: Efficacy in Xenograft Models
A study evaluated the efficacy of this compound in xenograft models using SJSA-1 tumors. The results indicated:
| Treatment (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|
| 30 | 86 |
| 100 | 100 |
These findings underscore its potential as an effective therapeutic agent against osteosarcoma .
Study 2: Safety and Tolerability
In safety assessments, doses up to 100 mg/kg were well tolerated in murine models with no significant adverse effects observed. This suggests a promising safety profile for further clinical investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
